molecular formula C16H14ClN3 B1451358 Bis(4-cyanobenzyl)amine Hydrochloride CAS No. 1802566-49-9

Bis(4-cyanobenzyl)amine Hydrochloride

Cat. No. B1451358
CAS RN: 1802566-49-9
M. Wt: 283.75 g/mol
InChI Key: KUPRRXGOGODEHA-UHFFFAOYSA-N
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Description

Bis(4-cyanobenzyl)amine hydrochloride (BCBH) is an important compound used in a wide range of scientific research applications. It is a derivative of the amino acid phenylalanine and is commonly used as a reagent in organic synthesis and as a tool in biochemistry and pharmacology. BCBH is also used in a variety of laboratory experiments, as it is a potent inhibitor of enzymes and other proteins.

Scientific Research Applications

Unusual C–C Bond Cleavage and Polymerization Applications

A study by Gowda et al. (2014) investigated the unusual C–C bond cleavage in the formation of amine-bis(phenoxy) group 4 benzyl complexes, revealing a mechanism that involves apparent cleavage and formation of new bonds. This process was applied to stereospecific polymerization, highlighting its potential in creating novel polymer structures with specific configurations. The research demonstrates the compound's utility in polymer science, particularly in the synthesis and structural characterization of polymers (Gowda et al., 2014).

Synthesis of Acridine-based DNA Bis-intercalating Agents

Moloney et al. (2001) explored the synthesis of acridine-based DNA bis-intercalating agents, employing a method that involves monocyanoethylation and treatment with chlorobutyronitrile to yield a dinitrile compound, which upon reduction, produced a corresponding diamine. This study underscores the compound's applicability in the synthesis of DNA intercalators, which are crucial for understanding DNA interactions and could be applied in therapeutic agents (Moloney et al., 2001).

Intramolecular Amination

Research by Skvorcova et al. (2017) on the derivation of 1-amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination of nonclassical cyclopropylmethyl cation showcases the compound's role in facilitating complex chemical transformations. This work provides insights into the synthesis of cyclobutane derivatives, contributing to the field of organic synthesis and the development of new synthetic methodologies (Skvorcova et al., 2017).

Improved Synthesis of Bis-amino Acids

Cheong et al. (2016) reported on an improved, scalable synthesis of bis-amino acids derived from trans-4-hydroxy-l-proline. This research highlights the compound's significance in the efficient and large-scale synthesis of bis-amino acids, which are valuable in the development of spiroligomers and other novel oligomers with potential applications in material science and drug development (Cheong et al., 2016).

properties

IUPAC Name

4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16;/h1-8,19H,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPRRXGOGODEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1802566-49-9
Record name Bis(4-cyanobenzyl)amine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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